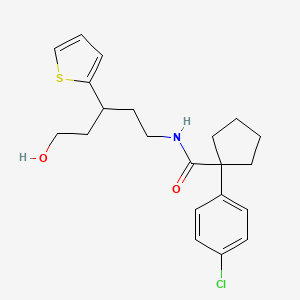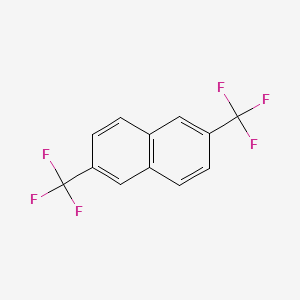
5-(E)-3-フェニル-2-プロペノイルメチル-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The specific structure of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate includes a thiazole ring attached to a phenylpropenoate moiety, making it a compound of interest for various scientific research applications.
科学的研究の応用
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and sensors
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
These activities suggest that thiazole compounds may influence various biochemical pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate typically involves the reaction of thiazole derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazole derivatives.
類似化合物との比較
Similar Compounds
1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-aminothiazole: Used in the synthesis of various pharmaceuticals.
4-methylthiazole: Found in flavoring agents and fragrances.
Uniqueness
1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is unique due to its combined thiazole and phenylpropenoate structure, which imparts distinct biological activities.
特性
CAS番号 |
338981-72-9 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC名 |
1,3-thiazol-5-ylmethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChIキー |
WOQRFVWAGYMIME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)


![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)




![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

